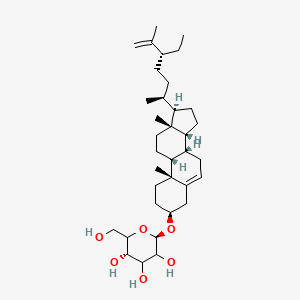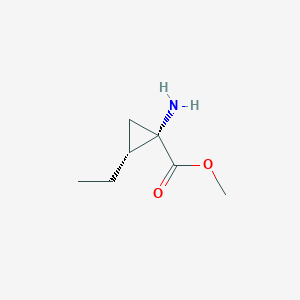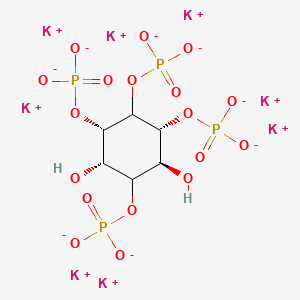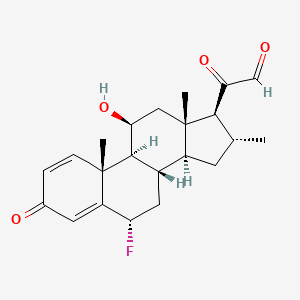
2,4-Dinitrofenilhidrazona de acetaldehído-3,5,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4-dinitrophenylhydrazones (2,4-DNP) from aliphatic aldehydes involves producing both the syn and anti forms. Repeated recrystallization in ethanol yields the pure syn crystalline form, which can racemize under certain conditions, such as dissolving in chloroform or adding hydrochloric acid to acetone or methanol solutions (Edwards, 1966).
Molecular Structure Analysis
The molecular structure of aldehyde-2,4-dinitrophenylhydrazones is characterized by the presence of (E) and (Z) geometrical isomers. The UV–visible spectral properties of these isomers differ, with the (Z)-isomer exhibiting a lower absorption maximum compared to the (E)-isomer. This structural feature is crucial for the analysis and quantification of carbonyl compounds in various samples (Uchiyama et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving acetaldehyde 2,4-DNP-hydrazones include isomerization under acid-catalyzed conditions, leading to an equilibrium between (E)- and (Z)-isomers. This equilibrium is influenced by the molecular structure, particularly the position of the C=C double bond in relation to the CN double bond, affecting the absorption maxima and analytical precision in carbonyl compound quantification (Uchiyama et al., 2004).
Physical Properties Analysis
The physical properties of acetaldehyde 2,4-DNP-hydrazones, such as solubility and chromatographic behavior, are pivotal for their separation and analysis. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate and quantify these compounds, utilizing their physical and chemical properties for analytical applications (Roberts & Green, 1946).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of acetaldehyde 2,4-DNP-hydrazones, are influenced by their molecular structure and external conditions. Studies have shown that these compounds can undergo reductive amination, transforming the C=N double bond into a C-N single bond, thus stabilizing the compound and enhancing analytical precision in the quantification of carbonyl compounds (Uchiyama et al., 2009).
Aplicaciones Científicas De Investigación
Determinación de las concentraciones de aldehídos y cetonas
El 2,4-Dinitrofenilhidrazona de acetaldehído-3,5,6-d3 se utiliza principalmente en la investigación científica para determinar las concentraciones de aldehídos y cetonas {svg_1}. Se puede utilizar para cuantificar estos compuestos en diversas muestras, proporcionando datos valiosos para el análisis químico.
Estudio de los efectos bioquímicos
Este compuesto también se utiliza para estudiar los efectos bioquímicos de los aldehídos y las cetonas {svg_2}. Al utilizar este compuesto, los investigadores pueden obtener información sobre cómo estos productos químicos interactúan con los sistemas biológicos, lo que puede conducir al desarrollo de nuevos tratamientos y terapias.
Investigación de los mecanismos de acción
El this compound se utiliza para investigar los mecanismos de acción de los aldehídos y las cetonas {svg_3}. Esto puede ayudar a los científicos a comprender cómo funcionan estos compuestos a nivel molecular, lo que es crucial para el desarrollo de fármacos y otras aplicaciones.
Reactivo en ensayos de aldehídos y cetonas
Este compuesto actúa como un reactivo en los ensayos de aldehídos y cetonas {svg_4}. Estos ensayos son herramientas importantes en la química analítica, que se utilizan para detectar y medir la presencia de estos compuestos en una muestra.
Aplicaciones farmacéuticas
El this compound se utiliza en aplicaciones farmacéuticas {svg_5}. Se puede utilizar en pruebas de liberación farmacéutica, desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos.
Pruebas de control de calidad
Este compuesto se utiliza en pruebas de control de calidad, particularmente en la industria alimentaria y de bebidas {svg_6}. Puede ayudar a garantizar que los productos cumplan con los estándares y regulaciones necesarios.
Mecanismo De Acción
Target of Action
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, also known as Acetaldehyde 2,4-Dinitrophenylhydrazone-d3, is primarily targeted towards aldehydes and ketones . These compounds are electron-rich and can form covalent bonds with electron-deficient compounds .
Mode of Action
The mode of action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 involves an electrophilic addition mechanism . Being an electron-deficient compound, it undergoes reactions with aldehydes and ketones, resulting in the formation of colored products . This reaction involves the formation of a covalent bond between the electron-deficient Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 and the electron-rich aldehyde or ketone .
Biochemical Pathways
It is known that the compound is used as a reagent in aldehyde and ketone assays , suggesting that it may interact with biochemical pathways involving these compounds.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary result of the action of Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 is the formation of colored products when it reacts with aldehydes and ketones . This property is utilized in aldehyde and ketone assays, where the formation of colored products enables the detection of these compounds .
Action Environment
It is known that the compound is stable and can be stored at room temperature in continental us
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 plays a crucial role in biochemical reactions, particularly in the quantification of aldehyde and ketone concentrations. It interacts with aldehydes and ketones through an electrophilic addition mechanism, forming a covalent bond with the electron-rich aldehyde or ketone. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide . The resulting colored compound facilitates the determination of aldehyde or ketone concentration within a sample.
Cellular Effects
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 influences various cellular processes. It is used in assays to detect and quantify aldehydes and ketones, which are important intermediates in cellular metabolism. By reacting with these carbonyl compounds, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 helps in studying the biochemical effects of these compounds on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The compound first adds across the carbon-oxygen double bond of the aldehyde or ketone (the addition stage) to give an intermediate compound, which then loses a molecule of water (the elimination stage) . This reaction results in the formation of a stable hydrazone derivative, which can be easily detected and quantified.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 can change over time. The compound is stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or extreme temperatures. Long-term studies have shown that Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 maintains its efficacy in detecting aldehydes and ketones over extended periods .
Dosage Effects in Animal Models
The effects of Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 vary with different dosages in animal models. At low doses, the compound effectively detects and quantifies aldehydes and ketones without causing significant adverse effects. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism .
Metabolic Pathways
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is involved in metabolic pathways related to the detection and quantification of aldehydes and ketones. It interacts with enzymes and cofactors that catalyze the oxidation of aldehydes and ketones, forming stable hydrazone derivatives. These interactions help in studying the metabolic flux and metabolite levels in various biological samples .
Transport and Distribution
Within cells and tissues, Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .
Subcellular Localization
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3 is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and endoplasmic reticulum. Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific compartments. These localizations are crucial for its role in detecting and quantifying aldehydes and ketones within cells .
Propiedades
IUPAC Name |
2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOQRNOMHHDFB-BOZDYOBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)



![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)



